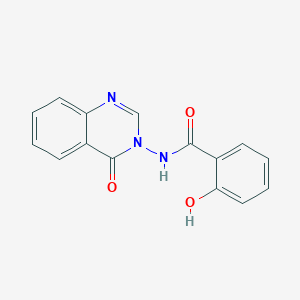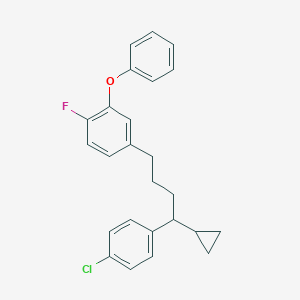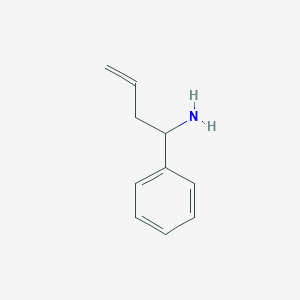
Dmt-tdmtt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Carmofur can be synthesized through the inclusion complexation with cyclodextrins. The process involves mixing appropriate amounts of carmofur and cyclodextrins in phosphate buffer (pH 3.0), followed by agitation at 25°C for 10 days. The complex precipitates as a microcrystalline powder, which is then filtered and dried under vacuum at room temperature for 3 days . Industrial production methods involve similar processes but on a larger scale, ensuring the compound’s stability and bioavailability .
Chemical Reactions Analysis
Carmofur undergoes various chemical reactions, including hydrolysis and complexation with cyclodextrins. The hydrolysis of carmofur is suppressed by β-cyclodextrin, while no appreciable inhibition is observed by α- and γ-cyclodextrins . The compound forms solid complexes with α-, β-, and γ-cyclodextrins, improving its solubility, dissolution rate, and chemical stability .
Scientific Research Applications
Carmofur has a wide range of scientific research applications. It has been used in the treatment of colorectal cancer, bladder cancer, gastric cancer, and breast cancer . Recent studies have shown that carmofur can inhibit the SARS-CoV-2 main protease, making it a promising lead compound for developing new antiviral treatments for COVID-19 . Additionally, carmofur has been used in hydrogen-bonded supramolecular polymer micelles for combined chemo-photothermal therapies .
Mechanism of Action
The mechanism of action of carmofur involves its conversion into 5-fluorouracil once inside the cell. This conversion allows carmofur to overcome the problem of 5-fluorouracil degradation by dihydropyrimidine dehydrogenase . Additionally, carmofur is a highly potent acid ceramidase inhibitor, influencing cancer cell survival, growth, and death . Inhibition of acid ceramidase activity sensitizes tumor cells to the effects of antineoplastic agents and radiation .
Comparison with Similar Compounds
Carmofur is compared with other similar compounds such as 5-fluorouracil and other pyrimidine analogues. Unlike 5-fluorouracil, carmofur is a lipophilic-masked analog that can be administered orally . This unique property allows carmofur to be more effective in certain treatments. Other similar compounds include α-, β-, and γ-cyclodextrins, which are used to improve the solubility and stability of carmofur .
Properties
CAS No. |
118867-43-9 |
|---|---|
Molecular Formula |
C62H63N4O15P |
Molecular Weight |
1135.2 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[bis(4-methoxyphenyl)-phenylmethyl]phosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C62H63N4O15P/c1-39-35-65(59(70)63-57(39)68)55-33-51(67)53(79-55)38-78-82(72,62(44-15-11-8-12-16-44,45-21-29-49(75-5)30-22-45)46-23-31-50(76-6)32-24-46)81-52-34-56(66-36-40(2)58(69)64-60(66)71)80-54(52)37-77-61(41-13-9-7-10-14-41,42-17-25-47(73-3)26-18-42)43-19-27-48(74-4)28-20-43/h7-32,35-36,51-56,67H,33-34,37-38H2,1-6H3,(H,63,68,70)(H,64,69,71)/t51-,52-,53+,54+,55+,56+,82?/m0/s1 |
InChI Key |
QILAEWMBYMIZBJ-IXEZTIBHSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[C@H]6C[C@@H](O[C@@H]6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
Synonyms |
5'-O-(4,4'-dimethoxytriphenylmethyl)dithymidyl (3',5')-4,4'-dimethoxytriphenylmethanephosphonate DMT-TDMTT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)










